MRS 2211
Overview
Description
MRS 2211 is a competitive antagonist of the P2Y13 receptor, a type of purinergic receptor involved in various physiological processes. The chemical name of this compound is 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt . It is known for its high selectivity towards the P2Y13 receptor, displaying over 20-fold selectivity compared to P2Y1 and P2Y12 receptors .
Preparation Methods
The synthesis of MRS 2211 involves several steps, starting with the preparation of the core pyridine structure. The key steps include:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of functional groups: Various functional groups, such as the chloro, nitro, and azo groups, are introduced through specific reactions.
Phosphorylation: The introduction of the phosphonooxy group is a critical step, often achieved through phosphorylation reactions.
Final purification: The compound is purified to achieve a high level of purity, typically ≥96% as determined by high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
MRS 2211 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Azo coupling: The azo group can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MRS 2211 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the P2Y13 receptor and its role in various chemical processes.
Mechanism of Action
MRS 2211 exerts its effects by competitively inhibiting the P2Y13 receptor. This receptor is a G protein-coupled receptor that, when activated by its natural ligand (adenosine diphosphate), triggers a cascade of intracellular signaling events. This compound binds to the receptor and prevents the activation of these signaling pathways, thereby modulating physiological responses such as neurotransmission and immune cell function .
Comparison with Similar Compounds
MRS 2211 is unique in its high selectivity for the P2Y13 receptor compared to other purinergic receptor antagonists. Similar compounds include:
MRS 2179: A selective antagonist for the P2Y1 receptor.
MRS 2395: A selective antagonist for the P2Y12 receptor.
MRS 2500: Another P2Y1 receptor antagonist with high selectivity.
These compounds differ in their receptor selectivity and the specific physiological processes they modulate. This compound’s unique selectivity for the P2Y13 receptor makes it a valuable tool for studying this specific receptor’s role in various biological systems .
Properties
IUPAC Name |
disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN4O8P.2Na/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNWYJFCKRYEJA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)([O-])[O-])C=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN4Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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